molecular formula C13H15F2NOS B2763152 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane CAS No. 2097891-28-4

1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane

Cat. No.: B2763152
CAS No.: 2097891-28-4
M. Wt: 271.33
InChI Key: HQXBPHYKVRYAFA-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[25]octane is a complex organic compound that features a spirocyclic structure with both fluorine and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the difluoro and azaspiro groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[25]octane is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine and nitrogen-containing spirocyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure and the presence of fluorine atoms may impart desirable characteristics such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain proteins or enzymes, while the spirocyclic structure may allow it to fit into unique binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[25]octane stands out due to the presence of the 5-methylthiophen-2-yl group

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NOS/c1-9-2-3-10(18-9)11(17)16-6-4-12(5-7-16)8-13(12,14)15/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXBPHYKVRYAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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